amine CAS No. 578003-84-6](/img/structure/B2796227.png)

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

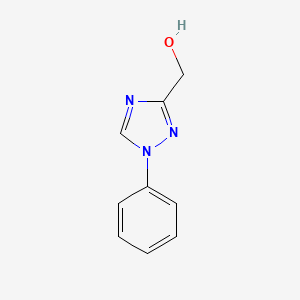

[4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-yl](oxolan-2-ylmethyl)amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Wissenschaftliche Forschungsanwendungen

Adsorption and Catalysis

The compound 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine, due to its complex structure involving a pyrimidine moiety, shows potential in adsorption and catalysis. A similar pyrimidine-polyamine conjugate demonstrated effectiveness as a molecular receptor for metal ions like Zn2+ and Cd2+ in aqueous solutions, highlighting the potential for this compound in environmental remediation and heavy metal sequestration (Garcia-martin et al., 2005).

Drug Synthesis and Medicinal Chemistry

Pyrimidine derivatives, akin to the compound , have been explored for their potential in drug synthesis, particularly as ligands for histamine receptors and antitumor agents. A study focusing on 2-aminopyrimidines as histamine H4 receptor ligands revealed the importance of the pyrimidine moiety's modifications in enhancing drug potency and efficacy, which suggests that 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could be a valuable scaffold for developing new therapeutic agents (Altenbach et al., 2008).

Antioxidant and Neuroprotective Activities

Compounds featuring pyrimidine rings have shown promise in neuroprotection and antioxidation. Novel 4-arylpyrimidine derivatives were synthesized and demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating the potential of pyrimidine-based compounds like 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in protecting brain cells from damage due to lack of oxygen or oxidative stress (Kuno et al., 1992).

Catalysis in Chemical Synthesis

In the realm of chemical synthesis, particularly in creating complex organic molecules, pyrimidine and its derivatives have been utilized as key intermediates. For example, the synthesis of aminomethylenebisphosphonates, which have diverse pharmacological activities, involves a three-component reaction where a primary amine plays a crucial role. This underscores the potential utility of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in synthesizing compounds with significant biological activities (Dabrowska et al., 2009).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a critical reaction in organic chemistry with significant implications in drug synthesis and environmental chemistry. Graphene-based catalysts have been developed for this purpose, and the complex structure of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could offer unique catalytic properties that enhance the efficiency of such reactions (Nasrollahzadeh et al., 2020).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Eigenschaften

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPMRUSKRYRAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)

acetate](/img/structure/B2796147.png)

![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2796155.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)

![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)

![2-(4-chlorophenoxy)-N-({5-[(dimethylamino)sulfonyl]-2-thienyl}methyl)acetamide](/img/structure/B2796164.png)

![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)

![1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2796167.png)